CID 78066175 CID 78066175
Brand Name: Vulcanchem
CAS No.:
VCID: VC20641378
InChI: InChI=1S/C16H18AsO.HI/c1-3-12-17(2)13-8-4-6-10-15(13)18-16-11-7-5-9-14(16)17;/h4-11H,3,12H2,1-2H3;1H
SMILES:
Molecular Formula: C16H19AsIO
Molecular Weight: 429.15 g/mol

CID 78066175

CAS No.:

Cat. No.: VC20641378

Molecular Formula: C16H19AsIO

Molecular Weight: 429.15 g/mol

* For research use only. Not for human or veterinary use.

CID 78066175 -

Specification

Molecular Formula C16H19AsIO
Molecular Weight 429.15 g/mol
Standard InChI InChI=1S/C16H18AsO.HI/c1-3-12-17(2)13-8-4-6-10-15(13)18-16-11-7-5-9-14(16)17;/h4-11H,3,12H2,1-2H3;1H
Standard InChI Key YBHSYAJOUCVWIZ-UHFFFAOYSA-N
Canonical SMILES CCC[As]1(C2=CC=CC=C2[OH+]C3=CC=CC=C31)C.[I-]

Introduction

Structural Characteristics of Gallium-Scandium Intermetallic Compounds

Gallium-scandium intermetallic compounds represent a niche yet critical area of materials science due to their unique electronic and structural properties. CID 78065945, with the formula Ga4Sc5\text{Ga}_4\text{Sc}_5, serves as a prototypical example of this class. The compound’s 2D structure, as depicted in PubChem, reveals a non-stoichiometric arrangement of gallium and scandium atoms, forming a covalent-metallic hybrid lattice . The InChIKey (BLTJJZULKGDTSM-UHFFFAOYSA-N) and SMILES notation ([Sc].[Sc].[Sc].[Sc].[Sc].[Ga].[Ga].[Ga].[Ga]) further confirm the absence of traditional organic functional groups, classifying it as an inorganic intermetallic material .

The molecular weight of CID 78065945 is 503.67 g/mol, with a heavy atom count of 9 and zero rotatable bonds, indicating high structural rigidity . Such rigidity is typical of intermetallics, which often exhibit exceptional thermal stability and resistance to deformation. The lack of hydrogen bond donors or acceptors (HBD=0\text{HBD} = 0, HBA=0\text{HBA} = 0) further underscores its non-polar, metallic bonding nature .

Computed Physicochemical Properties

Computational analyses of CID 78065945 provide foundational insights into the potential behavior of CID 78066175. The table below summarizes key properties derived from PubChem’s quantum mechanical calculations :

PropertyValue
Molecular Weight503.67 g/mol
Exact Mass502.48096 Da
Monoisotopic Mass500.48183 Da
Topological Polar Surface0 Ų
Complexity0 (PubChem-defined)
Covalently-Bonded Units9

The topological polar surface area (0 Ų) confirms the compound’s non-polar nature, aligning with its metallic bonding . The complexity score of 0, as defined by PubChem, suggests minimal stereochemical or conformational diversity, a hallmark of simple intermetallic systems .

Future Research Directions

  • Structural Elucidation: Single-crystal X-ray diffraction studies are needed to resolve the atomic arrangement of CID 78066175.

  • Electronic Properties: Density functional theory (DFT) calculations could predict bandgap and conductivity.

  • Synthetic Optimization: Developing low-temperature synthesis routes to minimize energy consumption.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator